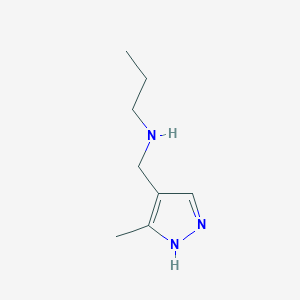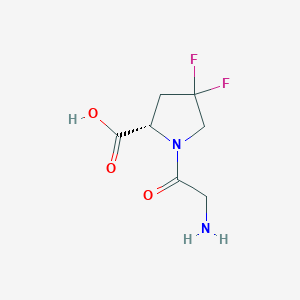
(S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid is a unique compound characterized by its pyrrolidine ring structure with two fluorine atoms at the 4-position and a glycine moiety attached to the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Glycine Attachment: The glycine moiety is introduced through a coupling reaction, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The glycine moiety may facilitate transport across cell membranes or enhance solubility.
Comparación Con Compuestos Similares
Meldrum’s Acid: Known for its reactivity and use in organic synthesis.
Pyrrolidine Derivatives: Various pyrrolidine-based compounds are used in medicinal chemistry and as catalysts in asymmetric synthesis.
Uniqueness: (S)-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid stands out due to the presence of fluorine atoms, which impart unique chemical and biological properties. The combination of the pyrrolidine ring and glycine moiety further enhances its versatility in research and industrial applications.
Propiedades
Fórmula molecular |
C7H10F2N2O3 |
|---|---|
Peso molecular |
208.16 g/mol |
Nombre IUPAC |
(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10F2N2O3/c8-7(9)1-4(6(13)14)11(3-7)5(12)2-10/h4H,1-3,10H2,(H,13,14)/t4-/m0/s1 |
Clave InChI |
DFHNCSPXTPTGLQ-BYPYZUCNSA-N |
SMILES isomérico |
C1[C@H](N(CC1(F)F)C(=O)CN)C(=O)O |
SMILES canónico |
C1C(N(CC1(F)F)C(=O)CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


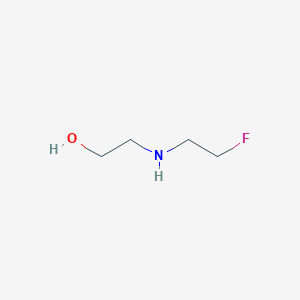

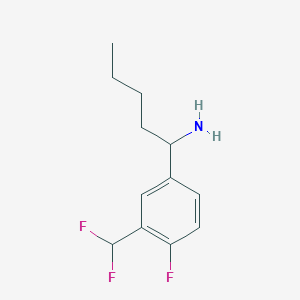
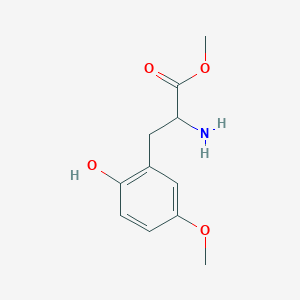
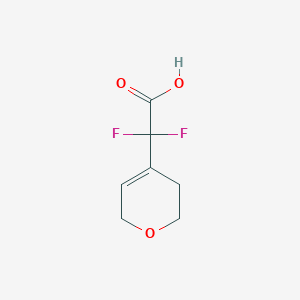
![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
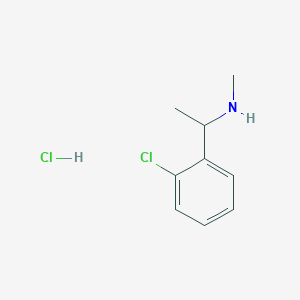
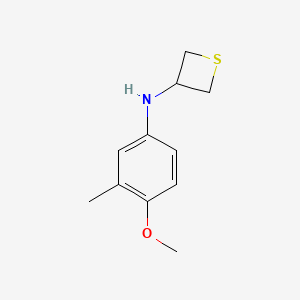
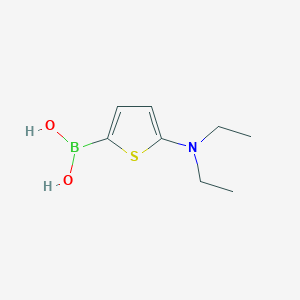
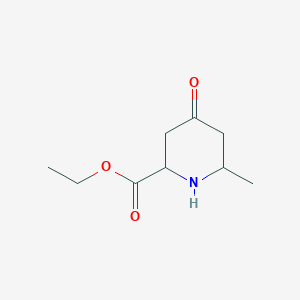
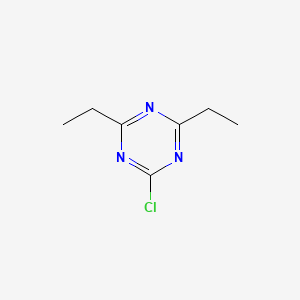
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
